molecular formula C8H12N2O3S B13638588 3-(Aminomethyl)-4-methoxybenzenesulfonamide CAS No. 918810-55-6

3-(Aminomethyl)-4-methoxybenzenesulfonamide

Cat. No.: B13638588
CAS No.: 918810-55-6
M. Wt: 216.26 g/mol
InChI Key: IIMGBXOVOSIVDH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methoxybenzenesulfonamide: is an organic compound that features a benzene ring substituted with an aminomethyl group at the 3-position, a methoxy group at the 4-position, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

    Formylation: The amino group is then formylated to introduce the aminomethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of imines or aldehydes.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block for the development of new materials with specific properties.

Biology:

  • Potential applications in the development of enzyme inhibitors or activators.
  • Used in the study of biochemical pathways involving sulfonamide groups.

Medicine:

  • Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
  • May have applications in the treatment of bacterial infections due to its sulfonamide moiety.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    4-Methoxybenzenesulfonamide: Lacks the aminomethyl group, making it less versatile in certain reactions.

    3-(Aminomethyl)benzenesulfonamide: Lacks the methoxy group, which can affect its reactivity and applications.

    4-Methoxy-3-nitrobenzenesulfonamide: Contains a nitro group instead of an amino group, leading to different chemical properties and reactivity.

Uniqueness: 3-(Aminomethyl)-4-methoxybenzenesulfonamide is unique due to the presence of both the aminomethyl and methoxy groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-(aminomethyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-13-8-3-2-7(14(10,11)12)4-6(8)5-9/h2-4H,5,9H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMGBXOVOSIVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730084
Record name 3-(Aminomethyl)-4-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918810-55-6
Record name 3-(Aminomethyl)-4-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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